molecular formula C11H17N3O2 B1395185 3-Pyrazol-1-YL-azetidine-1-carboxylic acid tert-butyl ester CAS No. 1026796-28-0

3-Pyrazol-1-YL-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B1395185
CAS RN: 1026796-28-0
M. Wt: 223.27 g/mol
InChI Key: RSLOPVJCESONOY-UHFFFAOYSA-N
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Description

3-Pyrazol-1-YL-azetidine-1-carboxylic acid tert-butyl ester is a novel compound that has been studied for its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. This compound is a cyclic imide that can be used as an intermediate in organic synthesis, and has been shown to have potential applications in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as an Intermediate: The compound plays a crucial role as an intermediate in the synthesis of targeted molecules like mTOR targeted PROTAC molecule PRO1. A palladium-catalyzed Suzuki reaction is involved in its synthesis, achieving high yields under optimized conditions (Zhang et al., 2022).
  • Enantiopure Azetidine Derivatives: It has been used in the synthesis of enantiopure azetidine-2-carboxylic acid analogs with various heteroatomic side chains, which serve as tools for studying peptide activity (Sajjadi & Lubell, 2008).
  • Base-Promoted Diastereoselective Alkylation: The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, which includes compounds like this, was studied, showing improved yields and diastereoselectivities (Tayama et al., 2018).

Applications in Pharmaceutical and Material Science

  • Quaternary Heterocyclic Intermediates: The compound is a key intermediate in the synthesis of quaternary heterocyclic intermediates for pharmaceutical applications like baricitinib, an oral inhibitor with anti-inflammatory activity (Cui et al., 2019).
  • Nonlinear Optical Materials: Certain pyrazole derivatives, which could be synthesized using this compound, have potential applications in nonlinear optical materials for optical limiting applications (Chandrakantha et al., 2013).
  • Photovoltaic Applications: The synthesis and use of pyrazole derivatives, which can be derived from such compounds, have been explored in the context of sensitizers for dye-sensitized solar cells, showing promise in the field of renewable energy (Yildiz et al., 2018).

Additional Synthetic Applications

  • Synthesis of Pyrazole-5-carboxylates: Demonstrated in the preparation of various pyrazole derivatives, highlighting its versatility and efficiency in organic synthesis (Rosa et al., 2008).
  • Tandem Photochemical Synthesis: Utilized in tandem photochemical synthesis methods, converting pyrazolidin-3-ones into 1-(acylamino)azetidin-2-ones, illustrating its application in photochemistry (Perri et al., 1990).

properties

IUPAC Name

tert-butyl 3-pyrazol-1-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-7-9(8-13)14-6-4-5-12-14/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOPVJCESONOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696534
Record name tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1026796-28-0
Record name 1,1-Dimethylethyl 3-(1H-pyrazol-1-yl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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